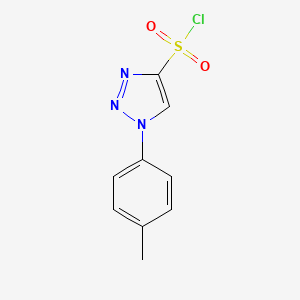
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 1-(4-Methylphenyl)-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-(4-Methylphenyl)-1H-1,2,3-triazole+Chlorosulfonic acid→1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Triazole N-oxides: Formed by oxidation of the triazole ring.
Scientific Research Applications
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfur atom.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonate: Similar structure but with a sulfonate ester group.
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonothioate: Similar structure but with a sulfonothioate group.
Uniqueness
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This compound serves as a valuable intermediate for the preparation of various sulfonyl derivatives, making it a crucial building block in organic synthesis.
Properties
Molecular Formula |
C9H8ClN3O2S |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
1-(4-methylphenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-2-4-8(5-3-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3 |
InChI Key |
GWPDYXAMWWQMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


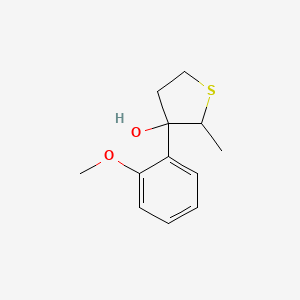



![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)
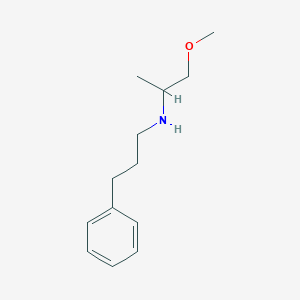
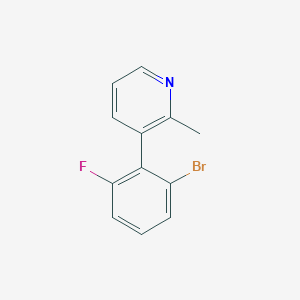
![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13212936.png)
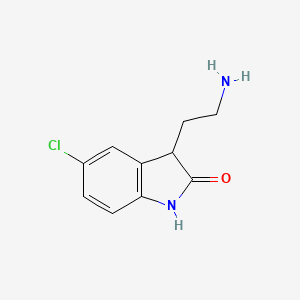
![Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212939.png)
![5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13212951.png)



